molecular formula C25H25N3O4 B11116624 N-benzyl-N-(furan-2-ylmethyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-benzyl-N-(furan-2-ylmethyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B11116624
M. Wt: 431.5 g/mol
InChI Key: FXFWAHOYWYITIK-UHFFFAOYSA-N
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Description

N-benzyl-N-(furan-2-ylmethyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a complex organic compound that features a benzyl group, a furan ring, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(furan-2-ylmethyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multi-step organic reactions. One common route includes the acylation of N-benzyl-1-(furan-2-yl)aminomethane with acetic anhydride under controlled conditions to achieve high yields . The reaction conditions often require a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, yield maximization, and safety.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(furan-2-ylmethyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) in methanol.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-N-(furan-2-ylmethyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and antimicrobial agents.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-benzyl-N-(furan-2-ylmethyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves its interaction with specific molecular targets. The benzyl group can interact with hydrophobic pockets in proteins, while the furan and oxadiazole rings can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N-(furan-2-ylmethyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is unique due to the presence of the oxadiazole ring, which imparts specific electronic properties and potential biological activities not found in simpler analogs. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H25N3O4

Molecular Weight

431.5 g/mol

IUPAC Name

N-benzyl-N-(furan-2-ylmethyl)-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C25H25N3O4/c1-18(2)24-26-25(32-27-24)20-10-12-21(13-11-20)31-17-23(29)28(16-22-9-6-14-30-22)15-19-7-4-3-5-8-19/h3-14,18H,15-17H2,1-2H3

InChI Key

FXFWAHOYWYITIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)N(CC3=CC=CC=C3)CC4=CC=CO4

Origin of Product

United States

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